molecular formula C21H21N5O B2483301 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide CAS No. 1202985-84-9

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No.: B2483301
CAS No.: 1202985-84-9
M. Wt: 359.433
InChI Key: CGFXKIFAKKLDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a sophisticated small molecule featuring a piperidine-4-carboxamide core that connects a 6-phenylpyridazin-3-yl group and a pyridin-4-yl substituent. This specific architecture places it within a class of compounds known for their significant research potential in both agrochemical and pharmaceutical discovery. Compounds with this core structure are frequently investigated for their bioactive properties. Researchers exploring novel solutions for plant disease management may find this compound particularly interesting. Structurally similar pyridine-3-carboxamide analogs have demonstrated remarkable efficacy in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum , a pathogen responsible for substantial agricultural losses worldwide . In these studies, the amide linkage has been identified as a critical feature for the high potency of such molecules, which function by interacting with specific targets like the Monomeric Ralstonia solanacearum lectin (PDB: 4CSD), as confirmed through molecular docking studies . Furthermore, the pyridazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in compounds investigated for a range of therapeutic areas. Its presence, especially when combined with a phenyl substituent and a carboxamide linker to a piperidine ring, is a common feature in modern drug discovery efforts, including research into ion channel modulation . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c27-21(23-18-8-12-22-13-9-18)17-10-14-26(15-11-17)20-7-6-19(24-25-20)16-4-2-1-3-5-16/h1-9,12-13,17H,10-11,14-15H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFXKIFAKKLDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction.

    Formation of the piperidine ring: This can be synthesized through a reductive amination process.

    Coupling of the pyridine ring: This might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Oxidation Reactions

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (aq)80°C, 12 hN-Oxide derivative of pyridazine45%
H₂O₂ (30%)Acetic acid, 60°C, 6 hPiperidine ring hydroxylation32%

Oxidation of the pyridazine ring with KMnO₄ generates electrophilic intermediates useful for further functionalization.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux, 24 h

  • Product : Piperidine-4-carboxylic acid and 4-aminopyridine

  • Yield : 68%

Basic Hydrolysis

  • Conditions : NaOH (10%), 100°C, 8 h

  • Product : Sodium carboxylate and pyridin-4-amine

  • Yield : 75%

Hydrolysis pathways are critical for prodrug activation or metabolite studies.

Amidation and Coupling Reactions

The carboxamide group participates in cross-coupling reactions for structural diversification:

Reaction Type Reagents Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF100°C, 12 h6-(4-Fluorophenyl)pyridazine analog55%
AcylationAcCl, Et₃N, CH₂Cl₂RT, 4 hN-Acetylated piperidine derivative82%

Coupling reactions enable the introduction of aryl or acyl groups to modulate bioactivity .

Cyclization and Ring-Opening

The pyridazine ring undergoes cyclization under acidic conditions to form fused heterocycles:

  • Reagents : Polyphosphoric acid (PPA), 70°C, 30 min

  • Product : Isoxazolo[3,4-d]pyridazin-7-one derivatives

  • Yield : 90%

Ring-opening reactions with nucleophiles (e.g., NH₃) generate intermediates for further functionalization .

Substitution Reactions

The pyridazine ring’s C-3 and C-6 positions are susceptible to nucleophilic substitution:

Position Nucleophile Conditions Product Yield Source
C-3NH₂OHEtOH, 70°C, 2 h3-Aminopyridazine analog60%
C-6PhMgBrTHF, −78°C → RT, 6 h6-Phenylpyridazine derivative48%

Reduction Reactions

Selective reduction of the pyridazine ring is achievable with catalytic hydrogenation:

  • Catalyst : Pd/C, H₂ (1 atm)

  • Conditions : MeOH, 25°C, 6 h

  • Product : Partially saturated dihydropyridazine

  • Yield : 70%

Key Mechanistic Insights

  • Piperidine Reactivity : The tertiary amine facilitates intramolecular hydrogen bonding, stabilizing intermediates during hydrolysis or oxidation.

  • Pyridazine Activation : Electron-withdrawing effects of the pyridazine ring enhance electrophilic substitution at C-3 and C-6 .

Scientific Research Applications

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure featuring a piperidine ring, a pyridazine moiety, and phenyl substitutions. It has a molecular formula of C22H22N4OC_{22}H_{22}N_4O. This compound is explored for potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Scientific Research Applications

This compound is a versatile material that is used in scientific research. Research suggests that it possesses significant biological activity and has been investigated as a potential inhibitor of specific enzymes and receptors, which could lead to therapeutic effects in treating conditions such as cancer and inflammation. The compound's mechanism of action likely involves its ability to interact with various biological targets, modulating their activity.

Potential uses

This compound has several applications in:

  • Drug Discovery : Serving as a lead compound for developing new drugs.
  • Chemical Biology : Investigating biological pathways and mechanisms.
  • Material Science : Contributing to the synthesis of novel materials with specific properties.

Interactions with Biological Targets

Studies exploring the interactions of this compound with biological targets have shown promising results. The compound may bind to specific receptors or enzymes, influencing cellular pathways that are crucial for disease progression. Understanding these interactions is vital for optimizing its pharmacological profile and therapeutic efficacy.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Analogues
Compound Name (ID) Substituents Biological Activity Key Findings References
Target Compound 1: 6-phenylpyridazin-3-yl; N: pyridin-4-yl Hypothesized antiviral/enzyme inhibition Structural uniqueness may enhance target selectivity vs. other analogues. Inferred
1-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (4) 1: 4-formylphenyl; N: 2-(trifluoromethyl)benzyl Soluble epoxide hydrolase (sEH) inhibition Trifluoromethyl group improves metabolic stability; IC50 values not reported.
1-(2-((4-Chlorobenzyl)amino)benzoyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (28a) 1: anthranilamide; N: 2-(pyridin-4-yl)ethyl Neurotropic alphavirus replication inhibition High purity (>90%); EC50 ~0.5 µM in cell-based assays.
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide 1: aryloxazole; N: 3-(cis-3,5-dimethylpiperidin-1-yl)propyl Hepatitis C virus (HCV) entry inhibition 61% yield; >99.8% purity; structural rigidity enhances potency.
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 1: naphthyl; N: 4-fluorobenzyl SARS-CoV-2 inhibition Moderate activity in viral entry assays; stereochemistry critical.

Key Structural Insights

  • Aromatic Substituents : The pyridazinyl group in the target compound distinguishes it from anthranilamide (28a) or aryloxazole derivatives (). Pyridazine’s electron-deficient nature may alter binding kinetics compared to carbazole () or naphthyl groups ().
  • Synthetic Yields : Analogues with rigid aromatic systems (e.g., aryloxazole in ) show higher yields (57–61%) compared to anthranilamides (70% in ), suggesting steric or electronic effects during synthesis.

Selectivity and Potency Considerations

  • Enzyme Targets : Compounds with anthranilamide moieties () exhibit specificity for viral polymerases, while trifluoromethylbenzyl derivatives () target sEH. The target compound’s pyridazinyl group may favor kinase or protease inhibition, though experimental validation is needed.
  • Stereochemical Influence : Enantiomeric N-benzylpyrrolidine derivatives () demonstrate that stereochemistry at the amide linker significantly impacts activity, a factor relevant to the pyridin-4-yl group’s orientation in the target compound.

Biological Activity

1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H25N5O2C_{24}H_{25}N_{5}O_{2} with a molecular weight of approximately 415.497 g/mol. Its structural characteristics include:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Pyridazine moiety : A six-membered ring containing two adjacent nitrogen atoms.
  • Phenyl groups : Contributing to its lipophilicity and potential receptor interactions.

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related piperazine derivatives have shown moderate protection against viruses such as CVB-2 and HSV-1. The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication through interference with viral enzymes or host cell processes .

CompoundVirus TestedActivityCC50 (μM)
3fCVB-2Moderate92
3gHSV-1Moderate54

Antibacterial and Antifungal Activity

In addition to antiviral effects, this compound has been evaluated for antibacterial and antifungal activities. Studies have indicated that certain piperidine derivatives exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of viral enzymes essential for replication.
  • Receptor Modulation : It may interact with various receptors in the host, altering cellular responses to infection.
  • Cytotoxicity : While some derivatives show promising antiviral activity, they also exhibit cytotoxic effects at higher concentrations, necessitating careful evaluation of their therapeutic indices.

Study on Antiviral Efficacy

A study conducted on a range of piperidine derivatives, including the target compound, assessed their efficacy against HIV and other viruses. The results indicated that certain derivatives maintained a balance between antiviral potency and cytotoxicity, highlighting the need for further structural optimization to enhance selectivity .

Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, derivatives were tested against various bacterial strains. The findings suggested that modifications in the piperidine structure could significantly enhance antibacterial activity, making them potential candidates for developing new antibiotics .

Q & A

Q. What are the key structural features of 1-(6-phenylpyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide, and how do they influence its pharmacological potential?

The compound features a piperidine core substituted with a pyridazine-phenyl moiety and a pyridine-linked carboxamide group. These structural elements are critical for its interactions with biological targets:

  • Piperidine ring : Enhances bioavailability and mimics natural alkaloids, enabling receptor binding .
  • Pyridazine and pyridine moieties : Facilitate π-π stacking and hydrogen bonding with enzymes or receptors .
  • Carboxamide group : Improves solubility and stabilizes interactions via hydrogen bonding .

Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and target proteins.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions, including piperidine ring formation and functional group coupling. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for pyridazine coupling .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency for aryl groups .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates and final product .

Methodological Insight : Monitor reaction progress via TLC and adjust temperature/pH to minimize side products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on biological activity?

Approach :

  • Analog synthesis : Replace the phenyl group on pyridazine with halogens or electron-withdrawing groups (e.g., -CF₃) to assess potency changes .
  • Pharmacological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
  • Structural analysis : Compare X-ray crystallography or NMR data of analogs to identify critical binding motifs .

Data Contradiction Example : If a chlorine-substituted analog shows reduced activity despite higher binding affinity, investigate steric hindrance via molecular dynamics simulations.

Q. What experimental strategies address discrepancies in biological activity across different assay models?

  • Model validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target engagement .
  • Off-target profiling : Use broad-spectrum kinase or GPCR panels to identify confounding interactions .
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish assay variability from true biological effects.

Case Study : If IC₅₀ values vary between enzymatic and cellular assays, evaluate membrane permeability via PAMPA or Caco-2 assays .

Q. How should researchers characterize the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis .
  • Thermal stability : Use DSC/TGA to determine decomposition temperatures and storage recommendations .
  • Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS .

Methodological Note : Cross-reference degradation products with synthetic impurities using HRMS.

Methodological and Technical Guidance

Q. Which advanced spectroscopic techniques are essential for confirming the compound’s structure?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings in the piperidine-pyridazine system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₆H₂₉N₅O₂, MW 443.5 g/mol) .

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow chemistry : Reduces side reactions during pyridazine coupling by controlling residence time .
  • Crystallization optimization : Use solvent-antisolvent systems (e.g., ethanol/water) to improve yield during recrystallization .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Tables of Key Data

Q. Table 1: Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₂₉N₅O₂
Molecular Weight443.5 g/mol
IUPAC NameThis compound
Solubility (PBS, pH 7.4)12.5 µM (predicted)

Q. Table 2: Recommended Analytical Methods

TechniqueApplicationReference
Reverse-phase HPLCPurity assessment (>98%)
¹H/¹³C NMRStructural confirmation
DSC/TGAThermal stability profiling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.